molecular formula C19H19N5O3 B2551347 3-(2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)quinazolin-4(3H)-one CAS No. 2034480-11-8

3-(2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)quinazolin-4(3H)-one

Cat. No.: B2551347
CAS No.: 2034480-11-8
M. Wt: 365.393
InChI Key: BNOLQCOBQCHRMS-UHFFFAOYSA-N
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Description

3-(2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C19H19N5O3 and its molecular weight is 365.393. The purity is usually 95%.
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Biological Activity

3-(2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)quinazolin-4(3H)-one is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial, antiviral, and anti-inflammatory properties, as well as its interaction with various biological targets.

Chemical Structure and Properties

The compound's molecular formula is C19H19N5O3C_{19}H_{19}N_{5}O_{3}, with a molecular weight of 365.4 g/mol. It features a quinazolinone core, which is known for diverse biological activities, along with a pyridazine ring and a piperidine moiety that contribute to its pharmacological profile.

PropertyValue
Molecular FormulaC19H19N5O3C_{19}H_{19}N_{5}O_{3}
Molecular Weight365.4 g/mol
CAS Number2034480-11-8

Antimicrobial Activity

Research indicates that compounds with structural similarities to this compound exhibit significant antimicrobial properties. In particular, derivatives of quinazolinones have shown efficacy against pathogens such as Staphylococcus aureus and Escherichia coli . This suggests that the compound may possess similar antimicrobial capabilities.

Anti-inflammatory Activity

The anti-inflammatory properties of quinazolinone derivatives are well-documented, particularly their ability to inhibit cyclooxygenase (COX) enzymes. For instance, some quinazolinones have been shown to selectively inhibit COX-2 activity, which is crucial in the inflammatory response . Although direct studies on this specific compound are scarce, it is reasonable to hypothesize that it may exhibit similar anti-inflammatory effects based on its structural characteristics.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with various molecular targets, including:

  • Enzymes : Potential inhibition of enzymes involved in metabolic pathways.
  • Receptors : Modulation of receptor activity, particularly those involved in inflammatory responses.

Case Studies and Research Findings

  • Antimicrobial Efficacy : In a study examining related quinazolinone derivatives, compounds showed varying degrees of inhibition against common bacterial strains. The presence of electron-withdrawing groups was found to enhance antimicrobial activity .
  • Inflammatory Response Modulation : A study on quinazolinones indicated that certain derivatives could reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Properties

IUPAC Name

3-[2-oxo-2-(3-pyridazin-3-yloxypiperidin-1-yl)ethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3/c25-18(12-24-13-20-16-7-2-1-6-15(16)19(24)26)23-10-4-5-14(11-23)27-17-8-3-9-21-22-17/h1-3,6-9,13-14H,4-5,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNOLQCOBQCHRMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2C=NC3=CC=CC=C3C2=O)OC4=NN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.